![molecular formula C9H15NOS2 B14284746 N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine CAS No. 118631-08-6](/img/structure/B14284746.png)
N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine is a chemical compound with the molecular formula C9H15NOS2 It is known for its unique structure, which includes a cyclohexylidene ring and bis(methylsulfanyl)methylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine typically involves the reaction of cyclohexanone oxime with bis(methylsulfanyl)methane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(methylsulfanyl)methylidene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanone oxime
- Bis(methylsulfanyl)methane
- Cyclohexylidene derivatives
Uniqueness
N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine is unique due to its combination of a cyclohexylidene ring and bis(methylsulfanyl)methylidene groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
118631-08-6 |
|---|---|
Formule moléculaire |
C9H15NOS2 |
Poids moléculaire |
217.4 g/mol |
Nom IUPAC |
N-[2-[bis(methylsulfanyl)methylidene]cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C9H15NOS2/c1-12-9(13-2)7-5-3-4-6-8(7)10-11/h11H,3-6H2,1-2H3 |
Clé InChI |
UVCILMRMUIPFPE-UHFFFAOYSA-N |
SMILES canonique |
CSC(=C1CCCCC1=NO)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


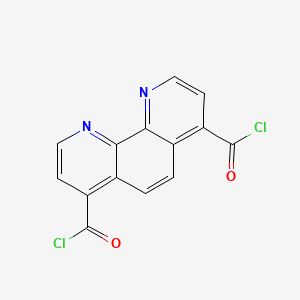
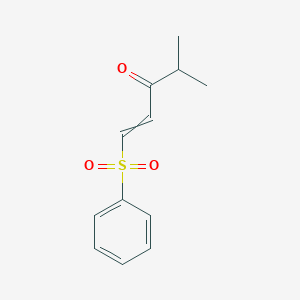
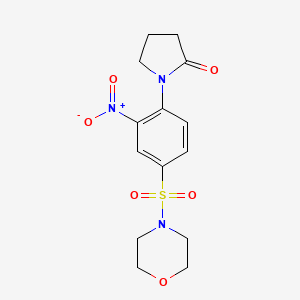
![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
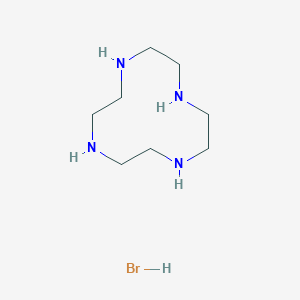
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
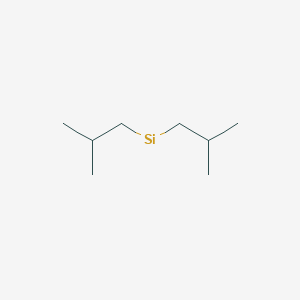
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
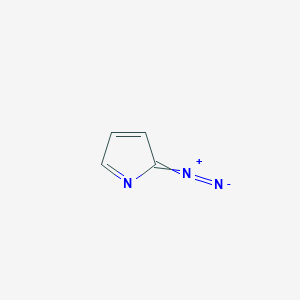
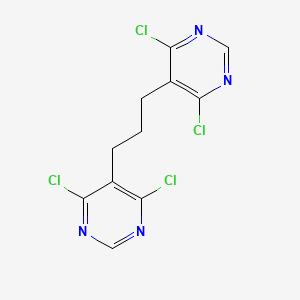
![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
